molecular formula C12H13NO3 B2958474 (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 198220-52-9

(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2958474
M. Wt: 219.24
InChI Key: YJSWFYKQDVWJSU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is a chemical compound used in scientific research. It possesses diverse applications, such as studying drug interactions and developing new pharmaceuticals1.



Synthesis Analysis

Unfortunately, specific information on the synthesis of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is not readily available from the sources I have access to.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and reactivity. However, specific details about the molecular structure of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not available in the sources I have access to.



Chemical Reactions Analysis

The chemical reactions involving “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not readily available from the sources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and uses. The molecular formula of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is C12H12O32. However, other specific physical and chemical properties are not readily available from the sources I have access to.


Scientific Research Applications

Crystal Structure and Molecular Interaction

  • The compound N-Phenylmaleamic acid, closely related to "(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid," demonstrates significant crystallographic properties. The molecules in this compound are essentially planar and exhibit intramolecular hydrogen bonding, leading to the formation of a flat ribbon structure in the crystal lattice. This highlights its potential in crystal engineering and the study of molecular interactions (K. Lo & S. Ng, 2009).

Synthesis and Chemical Reactivity

  • The synthesis of a series of substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids demonstrates the versatility of these compounds in chemical synthesis. These compounds, produced through reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity, indicating their potential in medicinal chemistry and as a basis for developing new therapeutic agents (С. А. Шипиловских et al., 2013).

  • Research on the facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid explores the chemical reactivity of 4-(2-tetryl)-4-oxobut-2-enoic acid. This work demonstrates the compound's utility in generating diverse heterocyclic compounds, which are crucial in drug design and organic synthesis (M. Salem et al., 2014).

Biological Activity

  • A study on the synthesis and biological activity of 4-ARYL-2-[(2-oxo-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides reveals these compounds' analgesic and antibacterial properties. The findings suggest that certain derivatives within this class exhibit low toxicities while maintaining activities comparable to or exceeding those of reference drugs. This underscores their potential application in developing new analgesic and antibacterial agents (R. Bykov et al., 2018).

Spectroscopic Characterization and Polymorphism

  • The spectroscopic characterization of mefenamic acid polymorphs elucidates the structural and morphological differences between these forms. Such studies are crucial for understanding the physical properties of pharmaceutical compounds and can inform the development of drugs with optimized efficacy and stability (V. Cunha et al., 2014).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its safe handling and use. Unfortunately, specific information on the safety and hazards of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is not readily available from the sources I have access to.


Future Directions

The future directions of research involving “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not readily available from the sources I have access to.


properties

IUPAC Name

(E)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWFYKQDVWJSU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid

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